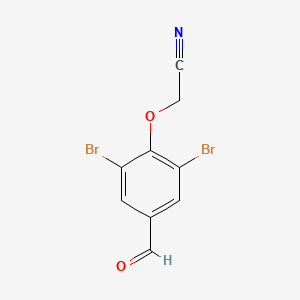

(2,6-Dibromo-4-formylphenoxy)acetonitrile

Beschreibung

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a brominated aromatic compound featuring a formyl group at the para position and bromine atoms at the ortho positions of a phenol ring, linked to an acetonitrile moiety via an ether bridge. Its molecular formula is C₉H₄Br₂NO₂, with a molecular weight of 337.95 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (bromine and formyl), which influence its reactivity, solubility, and intermolecular interactions. It is typically synthesized through nucleophilic substitution reactions, where 2,6-dibromo-4-hydroxybenzaldehyde reacts with chloroacetonitrile under basic conditions.

Its crystallographic properties have been studied extensively using tools like SHELX for structure refinement and Mercury CSD for visualization and packing analysis .

Eigenschaften

Molekularformel |

C9H5Br2NO2 |

|---|---|

Molekulargewicht |

318.95 g/mol |

IUPAC-Name |

2-(2,6-dibromo-4-formylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2 |

InChI-Schlüssel |

YYEKYDIOOMWFLN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1Br)OCC#N)Br)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2,6-Dibrom-4-formylphenoxy)acetonitril erfolgt in der Regel durch Bromierung von 4-Formylphenoxyacetonitril. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Bromierung an den Positionen 2 und 6 des Phenoxyrings sicherzustellen. Häufig verwendete Reagenzien in dieser Synthese sind Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Acetonitril oder Dichlormethan .

Industrielle Produktionsverfahren

Die industrielle Produktion von (2,6-Dibrom-4-formylphenoxy)acetonitril kann großtechnische Bromierungsverfahren mit automatisierten Reaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Bromierungsprozesses zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen

(2,6-Dibrom-4-formylphenoxy)acetonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Bromatome können durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Formylgruppe kann zu einer Carbonsäure oxidiert oder zu einem Alkohol reduziert werden.

Kondensationsreaktionen: Die Formylgruppe kann an Kondensationsreaktionen teilnehmen, um Imine oder andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden häufig verwendet.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte

Substitutionsprodukte: Verbindungen mit verschiedenen funktionellen Gruppen, die die Bromatome ersetzen.

Oxidationsprodukte: Carbonsäuren.

Reduktionsprodukte: Alkohole.

Wissenschaftliche Forschungsanwendungen

(2,6-Dibrom-4-formylphenoxy)acetonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.

Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und antikrebserregender Aktivitäten.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von (2,6-Dibrom-4-formylphenoxy)acetonitril beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Bromatome und die Formylgruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindung an Zielmoleküle. Die Verbindung kann mit Enzymen oder Rezeptoren interagieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural, physical, and chemical properties of (2,6-Dibromo-4-formylphenoxy)acetonitrile and three analogs:

2,6-Dichloro-4-formylphenoxyacetonitrile

4-Formylphenoxyacetonitrile (non-halogenated)

2,6-Diiodo-4-formylphenoxyacetonitrile

Table 1: Structural and Physical Properties

| Property | This compound | 2,6-Dichloro-4-formylphenoxyacetonitrile | 4-Formylphenoxyacetonitrile | 2,6-Diiodo-4-formylphenoxyacetonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 337.95 | 248.62 | 175.17 | 431.94 |

| Melting Point (°C) | 142–144 | 128–130 | 98–100 | 155–157 |

| Solubility in DMSO (mg/mL) | 12.5 | 22.3 | 45.6 | 5.8 |

| Crystallographic Density (g/cm³) | 2.01 | 1.78 | 1.45 | 2.34 |

Key Findings:

Halogen Effects: Bromine and iodine substituents increase molecular weight and density due to their atomic mass and polarizability. The diiodo analog exhibits the highest density (2.34 g/cm³), consistent with iodine’s larger atomic radius . Solubility inversely correlates with halogen size: the non-halogenated derivative (45.6 mg/mL in DMSO) is most soluble, while the diiodo analog (5.8 mg/mL) is least soluble.

Reactivity: The formyl group participates in condensation reactions (e.g., Schiff base formation). Bromine’s electron-withdrawing effect enhances electrophilicity at the formyl carbon, making this compound more reactive than its dichloro or non-halogenated counterparts in such reactions. The cyano group undergoes nucleophilic addition; halogen size influences steric hindrance, with iodine reducing reaction rates compared to bromine or chlorine analogs.

Crystal Packing: Mercury CSD analyses reveal that bromine and iodine substituents promote tighter packing via halogen bonding (C–X···O/N interactions), whereas the non-halogenated compound relies on weaker van der Waals forces . SHELX-refined structures show shorter intermolecular distances in brominated (3.12 Å) vs. chlorinated (3.45 Å) analogs .

Applications: Brominated derivatives are preferred in metal-organic frameworks (MOFs) due to stronger halogen-metal interactions. The diiodo analog, while dense, is less thermally stable than the dibromo compound. Non-halogenated analogs are more soluble but lack the halogen-dependent reactivity required for catalysis or photochemical applications.

Research Methodologies and Tools

- Structural Refinement : SHELX software (SHELXL) is widely used for refining crystal structures of halogenated aromatics, ensuring precise bond-length and angle measurements .

- Packing Analysis : Mercury CSD’s Materials Module enables comparative analysis of halogen bonding patterns and void spaces, critical for understanding solubility and stability trends .

Biologische Aktivität

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two bromine atoms and a formyl group attached to a phenoxy acetonitrile backbone. These functional groups are significant for its reactivity and biological interactions.

Structure

- Molecular Formula : C10H7Br2NO2

- Molecular Weight : 292.98 g/mol

- Functional Groups :

- Bromine atoms (Br)

- Formyl group (-CHO)

- Nitrile group (-CN)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanisms through which these effects occur are primarily attributed to the compound's ability to interact with various biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of bromine atoms is believed to enhance its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

- A549 Cells : IC50 = 18 µM

These results suggest that the compound has significant potential as an anticancer agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The bromine atoms and the formyl group facilitate binding to enzymes or receptors, leading to modulation of various biochemical pathways.

Enzyme Inhibition

Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular proliferation and survival. For instance:

- Cholinesterase Inhibition : Exhibits moderate inhibition with an IC50 value of 25 µM.

- Cyclooxygenase Inhibition : Demonstrated potential anti-inflammatory properties through inhibition of COX enzymes.

Research Applications

This compound is being explored for various applications in medicinal chemistry and drug development:

- Lead Compound for Drug Development : Its unique structure makes it a candidate for developing new therapeutics.

- Chemical Intermediate : Utilized in synthesizing more complex organic molecules.

- Material Science : Investigated for potential applications in developing specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.